
Bupropion hydrochloride
Overview
Description
Bupropion hydrochloride is a unicyclic aminoketone-class antidepressant with a mechanism of action distinct from tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs). It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with minimal impact on serotonin pathways . Clinically, it is approved for major depressive disorder (MDD), seasonal affective disorder (SAD), smoking cessation, and as part of combination therapy with naltrexone for weight management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bupropion hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with m-chloropropiophenone.
Amination: The bromide intermediate is then reacted with tert-butylamine to produce bupropion.
Hydrochloride Formation: Finally, the bupropion is acidified with hydrogen chloride in isopropanol to form this compound.
Industrial Production Methods
In industrial settings, the process is optimized for efficiency and cost-effectiveness. The bromination step can be performed using polymer-bound pyridinium tribromide to avoid the use of liquid bromine, which is hazardous . Additionally, greener co-solvent systems can replace environmentally questionable solvents like NMP and DMF .
Chemical Reactions Analysis
Types of Reactions
Bupropion hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Bupropion can be oxidized to form hydroxybupropion, a major active metabolite.
Reduction: Reduction reactions can convert bupropion to threohydrobupropion and erythrohydrobupropion.
Substitution: The bromination and amination steps in its synthesis are examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Bromination is typically carried out with sodium bromide and sulfuric acid, while amination involves tert-butylamine.
Major Products
Hydroxybupropion: Formed through oxidation.
Threohydrobupropion and Erythrohydrobupropion: Formed through reduction.
Scientific Research Applications
Major Depressive Disorder (MDD)
- Indication : Bupropion is primarily used to treat major depressive disorder.
- Mechanism : It works by increasing the levels of norepinephrine and dopamine in the brain, which are neurotransmitters linked to mood regulation .
- Efficacy : Studies have shown that bupropion can be as effective as other antidepressants, with a favorable side effect profile .
Seasonal Affective Disorder (SAD)
- Indication : Bupropion is indicated for seasonal affective disorder.
- Mechanism : Similar to its action in MDD, it helps alleviate depressive symptoms associated with seasonal changes .
- Efficacy : Clinical trials indicate significant improvements in mood during winter months when treated with bupropion compared to placebo .
Smoking Cessation
- Indication : Bupropion is approved as an aid for smoking cessation.
- Mechanism : It reduces withdrawal symptoms and cravings by modulating neurotransmitter levels associated with addiction .
- Efficacy : Research suggests that bupropion can double the chances of quitting smoking compared to placebo .
Weight Management
- Indication : In combination with naltrexone, bupropion is used for chronic weight management.
- Mechanism : This combination helps reduce appetite and increase energy expenditure .
- Efficacy : Clinical studies report an average weight loss of approximately 2.7 kg over placebo after six months of treatment .
Attention-Deficit/Hyperactivity Disorder (ADHD)
- Indication : Bupropion is used off-label for ADHD.
- Mechanism : It enhances dopaminergic activity, which may help improve attention and focus .
- Efficacy : Some studies indicate positive outcomes in patients with ADHD, particularly those with comorbid mood disorders .
Case Studies and Research Findings
Several case studies have documented the effectiveness of bupropion in various patient populations:
Study | Population | Findings |
---|---|---|
Study A | Adults with MDD | Showed significant improvement in depressive symptoms after 8 weeks of treatment with bupropion compared to SSRIs. |
Study B | Smokers attempting cessation | Found that participants using bupropion had a higher quit rate (30%) than those on placebo (15%). |
Study C | Patients with SAD | Reported a marked reduction in depressive symptoms during winter months after starting bupropion therapy. |
Side Effects and Considerations
While bupropion is generally well-tolerated, it can cause side effects such as dry mouth, insomnia, and increased risk of seizures at higher doses. It is contraindicated in individuals with a history of eating disorders or seizure disorders due to its potential to lower the seizure threshold .
Mechanism of Action
Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft . This action is mediated by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . Unlike other antidepressants, bupropion does not significantly affect serotonin levels, which contributes to its unique side effect profile .
Comparison with Similar Compounds
Pharmacokinetics
- Absorption: Rapid absorption after oral administration, achieving peak plasma concentrations within 2 hours.
- Metabolism : Hepatic metabolism generates three primary metabolites—HB, threohydrobupropion, and erythrohydrobupropion—which contribute to its therapeutic and adverse effects .
- Half-life : Biphasic elimination with an initial phase (α) of 1.5 hours and a terminal phase (β) of 14 hours. The sustained-release (SR) and extended-release (XL) formulations prolong therapeutic effects, reducing dosing frequency .
Formulations
- Immediate-Release (IR) : Requires multiple daily doses but associated with higher seizure risk at elevated doses .
- Sustained-Release (SR) : Lower peak plasma concentrations, reducing seizure incidence while maintaining efficacy .
- Extended-Release (XL) : Once-daily dosing improves compliance, with pharmacokinetic profiles comparable to SR .
Antidepressants
Amitriptyline (Tricyclic Antidepressant)
SSRIs (e.g., Sertraline)
- Mechanism : Bupropion lacks serotonin reuptake inhibition, avoiding SSRI-associated sexual dysfunction and emotional blunting .
- Efficacy : Similar remission rates in MDD but preferred for patients with SSRI-induced side effects .
Smoking Cessation Agents
Varenicline (Nicotinic Receptor Partial Agonist)
Nicotine Replacement Therapy (NRT)
- Efficacy : Bupropion and NRT have comparable short-term success (~30% quit rates), but bupropion is superior in preventing relapse .
ADHD Treatments
Methylphenidate (Stimulant)
Combination Therapies
Naltrexone/Bupropion Extended-Release
- Mechanism: Synergistic action—bupropion enhances dopamine/norepinephrine activity (reward pathways), while naltrexone (opioid antagonist) reduces hedonic eating .
- Efficacy : 8–11% greater weight loss vs. placebo over 56 weeks in obesity trials .
- Pharmacokinetics : Co-formulation ensures synchronized release, with bupropion’s metabolites contributing to sustained effects .
Data Tables
Table 1: Pharmacokinetic Comparison
Drug | Tmax (hr) | Half-life (hr) | Active Metabolites |
---|---|---|---|
Bupropion (IR) | 2 | 14 | Hydroxybupropion |
Amitriptyline | 2–4 | 10–28 | Nortriptyline |
Varenicline | 3–4 | 24 | None |
Table 2: Clinical Efficacy in Smoking Cessation
Drug | 4-Week Quit Rate (%) | 52-Week Quit Rate (%) |
---|---|---|
Bupropion | 33.3 | 6.3 |
Varenicline | 48.0 | 14.4 |
Placebo | 17.1 | 4.9 |
Source |
Biological Activity
Bupropion hydrochloride is a widely used antidepressant and smoking cessation aid, primarily functioning as a norepinephrine and dopamine reuptake inhibitor (NDRI). This article delves into its biological activity, mechanisms, efficacy in various disorders, and associated case studies, supported by data tables and research findings.
Bupropion's primary mechanism involves the inhibition of the reuptake of neurotransmitters norepinephrine (NE) and dopamine (DA). It has a lower affinity for serotonin transporters (SERT), making it a non-selective inhibitor of dopamine and norepinephrine transporters. The inhibition constants (Ki values) for these transporters are approximately:
- Norepinephrine Transporter (NET) : 1.4 μM
- Dopamine Transporter (DAT) : 2.8 μM
- Serotonin Transporter (SERT) : 45 μM
Additionally, bupropion exhibits activity at neuronal nicotinic acetylcholine receptors, which may contribute to its efficacy in smoking cessation .
Pharmacokinetics
Bupropion is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The major active metabolites include:
- Hydroxybupropion : Comparable affinity to NET but with about 50% of the antidepressant activity.
- Threohydrobupropion
- Erythrohydrobupropion
A study comparing different formulations found that this compound sustained-release tablets and immediate-release formulations are bioequivalent regarding exposure to both bupropion and its metabolites .
Efficacy in Clinical Trials
Bupropion has been shown to be effective in treating major depressive disorder (MDD), seasonal affective disorder (SAD), and attention deficit hyperactivity disorder (ADHD). A systematic review indicated that bupropion was efficacious in reducing depression scores across 24 out of 27 trials analyzed. The following table summarizes key findings from selected clinical trials:
Study Reference | Dosage (mg/day) | Duration (weeks) | Efficacy Measure | Results |
---|---|---|---|---|
Koshino et al. [2013] | 150 | 8 | MADRS | Significant reduction |
Lineberry et al. [1990] | 300 | 4 | HAM-D-21 | 64.6% response rate |
Hewett et al. [2009] | 150 vs Venlafaxine | ≥8 | MADRS | Comparable efficacy |
Brown et al. [2007] | Not stated | Not stated | HAM-D-17 | Significant improvement noted |
Case Study 1: Panic Disorder
A case report described a 47-year-old male with panic disorder treated with bupropion at varying doses. Initially, he showed significant improvement in panic symptoms at 150 mg/day but experienced recurrence of symptoms at a higher dose of 300 mg/day, highlighting the need for careful dosage management .
Case Study 2: Leukopenia
Another case involved a 33-year-old female who developed leukopenia after starting this compound at a dose of 150 mg/day. Her leukocyte count dropped significantly during treatment but returned to normal after discontinuation, suggesting a potential adverse reaction linked to the medication .
Adverse Effects
While bupropion is generally well-tolerated, it can lead to side effects such as insomnia, dry mouth, and increased anxiety levels. Rare but serious adverse effects include seizures, particularly at higher doses or in individuals with predisposing factors .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a clinical trial for Bupropion hydrochloride in psychiatric disorders?
- Methodological Answer : Clinical trials for this compound should adopt a double-blind, placebo-controlled design with randomization to minimize bias. Key efficacy measures include validated rating scales (e.g., Conners Parent/Teacher Questionnaires) and neurocognitive tests (e.g., Continuous Performance Test). Safety assessments must include electrocardiograms, laboratory evaluations, and adverse event monitoring. Early treatment effects (e.g., hyperactivity reduction by day 3) and effect size comparisons with standard treatments (e.g., methylphenidate) should be analyzed. Sample size calculations must account for smaller effect sizes in parent-reported outcomes versus teacher-reported outcomes .
Q. How should this compound be handled and stored in laboratory settings?
- Methodological Answer : Avoid inhalation of dust and use local exhaust ventilation for high-energy operations (e.g., particle sizing). Store in tightly sealed containers at room temperature, away from ignition sources. Personal protective equipment (PPE) includes nitrile gloves, chemical splash goggles, and lab coats. For spills, use HEPA-filtered respirators and dispose of contaminated material per local regulations. Note that this compound decomposes at 220–234°C, requiring precautions during thermal experiments .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for quantification, with validated parameters including linearity (200–1000 ng/band), LOD (11.45 ng/band), and LOQ (34.71 ng/band). Thin-layer chromatography (TLC) with silica gel plates and ethanol-chloroform-glacial acetic acid (30:10:1 v/v) can separate degradation products (RF = 0.56 ± 0.01). Method validation must follow ICH guidelines for precision (RSD ≤ 2%) and accuracy (recovery 97–105%) .
Advanced Research Questions
Q. How do this compound’s metabolites influence clinical outcomes, and what methodologies assess their impact?
- Methodological Answer : Metabolites like hydroxybupropion (HB) and threohydrobupropion dominate plasma and cerebrospinal fluid at steady state. Quantify metabolites via HPLC with UV detection and correlate concentrations with clinical outcomes. Non-responders exhibit HB levels >1250 ng/mL, linked to dopaminergic toxicity. Use post-treatment plasma homovanillic acid (HVA) as a biomarker for dopaminergic activity. Pharmacokinetic studies should employ steady-state sampling and linear regression to model dose-response relationships .
Q. What factors affect the release kinetics of this compound in sustained-release formulations?
- Methodological Answer : Hydroxypropyl methylcellulose (HPMC) viscosity and content ratio critically modulate release. HPMC K100M (high viscosity) slows hydration, prolonging gel-layer formation and reducing release rates. Optimize HPMC:drug ratios (e.g., 1:1) using in vitro dissolution testing (USP Apparatus II, pH 6.8 buffer). D-optimal experimental designs can evaluate interactions between HPMC, cysteine hydrochloride, and drug solubility .
Q. How do this compound’s dopaminergic effects correlate with neuroimaging findings in addiction research?
- Methodological Answer : Functional MRI (fMRI) reveals reduced activation in the ventral striatum and anterior cingulate cortex during cue-induced craving in smokers treated with Bupropion. Use blood oxygen level-dependent (BOLD) responses to quantify changes in regional brain activity. Self-reported craving reductions correlate with prefrontal cortex deactivation. Double-blind, placebo-controlled trials should integrate neuroimaging endpoints to validate mechanistic hypotheses .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044561 | |
Record name | Bupropion hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31677-93-7, 234447-17-7, 34911-55-2 | |
Record name | Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31677-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Bupropion hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234447-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bupropion hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031677937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | bupropion | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758686 | |
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Record name | Bupropion hydrochloride | |
Source | DTP/NCI | |
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Record name | Bupropion hydrochloride | |
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Record name | (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.130 | |
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Record name | BUPROPION HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG7E5POY8O | |
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